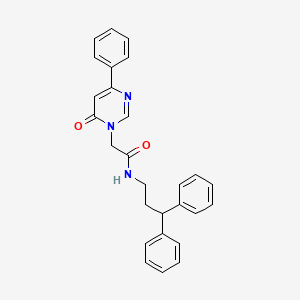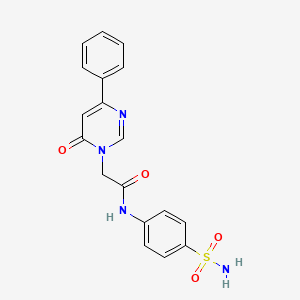![molecular formula C17H19N3O3 B6541545 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1060201-68-4](/img/structure/B6541545.png)
6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one, or 6-MPMPO, is a synthetic compound that has recently become of interest to scientists due to its potential to be used in a variety of scientific research applications. 6-MPMPO has been found to exhibit a variety of biochemical and physiological effects, and its synthesis method is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
6-MPMPO has been found to have a variety of scientific research applications. It has been used in the study of the structure-activity relationship of small molecules, specifically in the area of chemical synthesis. It has also been used in the study of the pharmacological properties of various compounds, including the effects of drugs on the central nervous system. Additionally, it has been used in the study of the mechanisms of action and biochemical pathways of various compounds, including those involved in cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 6-MPMPO is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain. Additionally, 6-MPMPO has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
6-MPMPO has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. Furthermore, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and it has been found to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of the neurotransmitters serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-MPMPO in laboratory experiments has several advantages. First, it is relatively easy to synthesize and cost-effective. Second, it has a variety of biochemical and physiological effects, which makes it useful in a variety of scientific research applications. Third, it is a relatively stable compound, which makes it suitable for use in long-term experiments.
However, there are some limitations to the use of 6-MPMPO in laboratory experiments. First, its mechanism of action is not yet fully understood, so it is difficult to predict how it will affect a given experiment. Second, it has the potential for unwanted side effects, so it should be used with caution. Third, it is not yet approved for use in humans, so it should only be used in laboratory experiments.
Direcciones Futuras
There are a variety of potential future directions for 6-MPMPO research. First, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Second, further research could be done to determine its potential applications in drug development and pharmacology. Third, further research could be done to determine its potential therapeutic uses in humans. Fourth, further research could be done to determine its potential applications in the fields of cancer, inflammation, and pain management. Fifth, further research could be done to determine its potential applications in the fields of neurology, psychiatry, and addiction. Finally, further research could be done to determine its potential applications in the fields of agriculture and food science.
Métodos De Síntesis
6-MPMPO is synthesized through a five-step process. The first step involves the reaction of 4-methylphenol and 2-morpholin-4-yl-2-oxoethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 6-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The second step involves the reaction of 6-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with thionyl chloride to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The third step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one sulfonate. The fourth step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one sulfonate with sodium hydroxide to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The fifth step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with sodium hydroxide to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one hydrochloride.
Propiedades
IUPAC Name |
6-(4-methylphenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-2-4-14(5-3-13)15-10-16(21)20(12-18-15)11-17(22)19-6-8-23-9-7-19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPJCULTVVSNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-morpholino-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541467.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541471.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541477.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541490.png)
![2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzamide](/img/structure/B6541504.png)

![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6541512.png)
![2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6541523.png)
![N-cyclopentyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6541531.png)
![6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6541550.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541554.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541555.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541561.png)